molecular formula C17H14ClN3O8 B14919934 [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate

[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate

Cat. No.: B14919934
M. Wt: 423.8 g/mol
InChI Key: LCLFPXZCZVRYTI-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.

    Amidation: The final steps involve amidation reactions to introduce the furan and aminoacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrophenyl isocyanate
  • 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide

Uniqueness

What sets 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14ClN3O8

Molecular Weight

423.8 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C17H14ClN3O8/c18-11-4-3-10(6-12(11)21(26)27)13(22)9-29-16(24)8-19-15(23)7-20-17(25)14-2-1-5-28-14/h1-6H,7-9H2,(H,19,23)(H,20,25)

InChI Key

LCLFPXZCZVRYTI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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